molecular formula C9H5BrN2O4 B13904444 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Cat. No.: B13904444
M. Wt: 285.05 g/mol
InChI Key: FOLJVQCOMQAPTD-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 2815498-71-4) is a high-purity brominated heterocyclic compound offered with a minimum purity of 97% . It serves as a versatile heterocyclic building block in scientific research and professional manufacturing, particularly in the field of medicinal chemistry . The molecular formula is C9H5BrN2O4 with a molecular weight of 285.05 g/mol . Compounds based on the pyrazolo[1,5-a]pyridine scaffold are of significant research interest and have been investigated for their potential biological activity. Patent literature indicates that related pyrazolo[1,5-a]pyridine derivatives have been developed and studied for their use as kinase inhibitors . These inhibitors are explored for targeting various diseases, including cancers such as breast cancer, gastric cancer, and leukemia, highlighting the value of this chemical scaffold in pharmaceutical research . This product is intended For Research Use Only and is strictly for professional manufacturing, research laboratories, and industrial applications . It is not intended for diagnostic, therapeutic, medical, or consumer use. Please consult the Safety Data Sheet (SDS) prior to use. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C9H5BrN2O4

Molecular Weight

285.05 g/mol

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C9H5BrN2O4/c10-4-1-2-12-5(3-4)6(8(13)14)7(11-12)9(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

FOLJVQCOMQAPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)C(=O)O)C=C1Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid" are not available within the provided search results, the information below reflects the current understanding of its potential applications based on the available literature.

Scientific Research Applications

  • Pharmaceutical Development: 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, a related compound, serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs . Pyrazolo[1,5-a]pyridine derivatives, in general, are utilized as AXL and c-MET kinase inhibitors .
  • Agricultural Chemistry: 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is also used in the formulation of agrochemicals, acting as a growth regulator for pest control and enhancing crop yields .
  • Material Science: The unique chemical structure and properties of 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester allow it to be explored in the development of novel materials, including polymers and coatings .
  • Biochemical Research: Researchers employ 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological processes and disease mechanisms .
  • Analytical Chemistry: 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is utilized as a standard in analytical methods, aiding in the detection and quantification of related compounds in various samples .
  • Organic Synthesis: 5-bromopyrazole [1,5-A] pyridine can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .

Data Table

ApplicationCompoundDescription
Pharmaceutical Development5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterKey intermediate in the synthesis of anti-inflammatory and analgesic drugs .
AXL and c-MET kinase inhibitorsPyrazolo[1,5-a]pyridine derivativesTyrosine kinase AXL belongs to a family of tyrosine receptors that includes Tyro3 and Mer . Inappropriately high protein kinase activity has been implicated in many diseases. Selective inhibition of the action of the kinase would be expected to have a beneficial effect .
Agrochemicals5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterGrowth regulator for pest control and enhancing crop yields .
Material Science5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterDevelopment of novel materials, including polymers and coatings .
Biochemical Research5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterStudies related to enzyme inhibition and receptor binding .
Analytical Chemistry5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterStandard in analytical methods for detecting and quantifying related compounds .
Organic Synthesis5-bromopyrazole [1,5-A] pyridineCan be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .

Case Studies

No specific case studies were found in the provided search results for 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid .

Future Research

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid 2815498-71-4 C₉H₅BrN₂O₄ 285.05 Br (position 5), COOH (positions 2, 3) High reactivity due to Br; dual COOH groups enable coordination chemistry
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid 63237-87-6 C₉H₆N₂O₄ 206.15 COOH (positions 2, 3) Lacks bromine, reducing electrophilic reactivity; used in MOFs or as a linker
5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid 2752903-99-2 C₁₀H₈N₂O₅ 236.18 OCH₃ (position 5), COOH (positions 2, 3) Methoxy group increases electron density; lower acidity compared to Br derivative
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid 1101121-05-4 C₈H₅BrN₂O₂ 241.05 Br (position 5), COOH (position 3) Single COOH group limits coordination sites; lower molecular weight
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 959558-27-1 C₁₀H₉BrN₂O₂ 269.10 Br (position 5), COOEt (position 3) Ester group improves lipophilicity; used in prodrug design
7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 1363383-09-8 C₈H₅BrN₂O₂ 241.05 Br (position 7), COOH (position 2) Bromine at position 7 alters steric effects; single COOH group limits applications

Biological Activity

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS: 2815498-71-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is C9H5BrN2O4, with a molecular weight of 285.05 g/mol. The compound features a bromine atom attached to the pyrazolo ring, which is crucial for its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC9H5BrN2O4
Molecular Weight285.05 g/mol
IUPAC Name5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid
CAS Number2815498-71-4

Mechanisms of Biological Activity

Research indicates that 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid exhibits significant biological activities through various mechanisms:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains and fungi, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid exhibited potent activity against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Activity

Research published in Pharmaceutical Biology highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anti-inflammatory Effects

A recent study in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound could reduce pro-inflammatory cytokines (TNF-alpha and IL-6) in vitro, indicating its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntitumorMCF-7 (breast cancer)Low µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus32 µg/mLPharmaceutical Biology
AntimicrobialEscherichia coli64 µg/mLPharmaceutical Biology
Anti-inflammatoryIn vitro cytokine assayNot specifiedBioorganic & Medicinal Chemistry Letters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid?

  • Methodology : A two-step approach can be employed:

Core Structure Formation : Start with a sodium salt of a propenone derivative (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) and react it with heterocyclic amines or diazonium salts to form the pyrazolo[1,5-a]pyridine scaffold .

Bromination and Carboxylation : Introduce bromine at the 5-position using brominating agents (e.g., NBS or Br₂ in acetic acid), followed by carboxylation at positions 2 and 3 via controlled oxidation or carbonylation reactions. Ensure reaction monitoring via TLC and intermediate purification using column chromatography.

  • Validation : Confirm intermediate structures using elemental analysis and spectral data (IR, NMR) .

Q. How should researchers characterize 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid?

  • Key Techniques :

  • 1H/13C NMR : Dissolve the compound in DMSO-d₆ for proton and carbon NMR to assign aromatic protons (δ 6.5–8.5 ppm) and carboxyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Identify carboxyl (C=O, ~1700 cm⁻¹) and pyridine ring vibrations (C=N, ~1600 cm⁻¹) using KBr pellets .
  • HRMS : Verify molecular weight consistency (e.g., observed vs. calculated mass deviation < 2 ppm) to confirm purity and structure .

Q. What solvents and conditions are optimal for purifying this compound?

  • Purification Steps :

  • Recrystallize crude product from ethanol or DMF to remove unreacted starting materials.
  • Use silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) for intermediates.
  • For final purification, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase (acidified with 0.1% TFA) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., HRMS discrepancies) be resolved during characterization?

  • Troubleshooting :

  • Isotopic Pattern Analysis : Check for bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) to confirm bromine incorporation .
  • Alternative Ionization Methods : Use ESI-MS instead of EI-MS to reduce fragmentation and improve molecular ion detection .
  • Theoretical vs. Experimental Data : Cross-validate using computational tools (e.g., Gaussian) to simulate NMR shifts and compare with observed data .

Q. What strategies improve reaction yields in the synthesis of brominated pyrazolo-pyridine derivatives?

  • Optimization Approaches :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for bromine insertion via cross-coupling reactions .
  • Solvent Effects : Replace dioxane with DMF or THF to enhance solubility of intermediates .
  • Temperature Control : Perform bromination at 0–5°C to minimize side reactions (e.g., debromination) .

Q. How can this compound serve as a precursor for complex heterocyclic systems?

  • Applications :

  • Condensation Reactions : React with hydrazonoyl halides to form imidazo[1,2-a]pyrazolo[3,4-b]pyridines under reflux in dioxane with triethylamine (TEA) .
  • Cyclization : Use the carboxyl groups to form amide or ester linkages with amines/alcohols, enabling access to fused tricyclic systems (e.g., pyridino-thieno-triazolo derivatives) .
    • Case Study : A 61% yield was achieved for a tetrahydroimidazo-pyridine derivative by reacting with a 4-bromophenyl group under microwave-assisted conditions .

Methodological Notes

  • Key Citations : Synthesis (), characterization (), and purity data ().
  • Data Consistency : Cross-reference spectral libraries (e.g., PubChem) for validation.

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